molecular formula C9H11NO2 B12440980 3-(3,5-dimethyl-1H-pyrrol-2-yl)prop-2-enoic acid

3-(3,5-dimethyl-1H-pyrrol-2-yl)prop-2-enoic acid

Cat. No.: B12440980
M. Wt: 165.19 g/mol
InChI Key: QCFNOBVRICKZTN-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-1H-pyrrol-2-yl)prop-2-enoic acid is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This compound is characterized by the presence of a prop-2-enoic acid group attached to a pyrrole ring substituted with two methyl groups at positions 3 and 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrrol-2-yl)prop-2-enoic acid typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution with Methyl Groups:

    Attachment of the Prop-2-enoic Acid Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethyl-1H-pyrrol-2-yl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives or other substituted pyrroles.

Scientific Research Applications

3-(3,5-Dimethyl-1H-pyrrol-2-yl)prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrrol-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethanone: A similar compound with an ethanone group instead of a prop-2-enoic acid group.

    2-(3,5-Dimethyl-1H-pyrrol-2-yl)methylene)hydrazine: A BODIPY analogue with a hydrazine group.

Uniqueness

3-(3,5-Dimethyl-1H-pyrrol-2-yl)prop-2-enoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the prop-2-enoic acid group allows for unique reactivity and interactions compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

3-(3,5-dimethyl-1H-pyrrol-2-yl)prop-2-enoic acid

InChI

InChI=1S/C9H11NO2/c1-6-5-7(2)10-8(6)3-4-9(11)12/h3-5,10H,1-2H3,(H,11,12)

InChI Key

QCFNOBVRICKZTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1)C=CC(=O)O)C

Origin of Product

United States

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